1-(2-phenylethyl)-3-(thiophene-2-carbonyl)thiourea
CAS No.: 425613-42-9
Cat. No.: VC6857449
Molecular Formula: C14H14N2OS2
Molecular Weight: 290.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 425613-42-9 |
---|---|
Molecular Formula | C14H14N2OS2 |
Molecular Weight | 290.4 |
IUPAC Name | N-(2-phenylethylcarbamothioyl)thiophene-2-carboxamide |
Standard InChI | InChI=1S/C14H14N2OS2/c17-13(12-7-4-10-19-12)16-14(18)15-9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H2,15,16,17,18) |
Standard InChI Key | QIIMDBFDIKISKY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC=CS2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s systematic name, 1-(2-phenylethyl)-3-(thiophene-2-carbonyl)thiourea, reflects its substitution pattern:
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A 2-phenylethyl group (C6H5CH2CH2–) attached to the thiourea’s nitrogen.
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A thiophene-2-carbonyl moiety (C4H3S–CO–) linked to the thiocarbamide group.
The molecular formula is C14H14N2OS2, with a molecular weight of 298.40 g/mol. Its structure combines aromatic (phenyl, thiophene) and polar (thiourea, carbonyl) regions, influencing solubility and reactivity .
Infrared (IR) Spectroscopy
Key IR absorptions include:
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N–H stretch: 3200–3300 cm⁻¹ (thiourea NH).
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C=O stretch: ~1680 cm⁻¹ (carbonyl group).
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a two-step protocol:
Step 1: Preparation of 2-Phenylethyl Isothiocyanate
2-Phenylethylamine reacts with thiophosgene (CSCl2) in dichloromethane to yield the isothiocyanate intermediate .
Step 2: Coupling with Thiophene-2-carboxamide
The isothiocyanate reacts with thiophene-2-carboxamide in dimethyl sulfoxide (DMSO) using sodium hydride (NaH) as a base (Table 1) .
Table 1: Reaction Conditions for Thiourea Formation
Reagent | Equivalents | Solvent | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|---|
2-Phenylethyl-ITC | 1.2 | DMSO | RT | 2 | 76 |
NaH | 1.2 | DMSO | RT | 2 | – |
Purification and Characterization
The crude product is purified via silica gel chromatography (hexane/ethyl acetate) and recrystallized from acetonitrile. Purity is confirmed by elemental analysis and high-resolution mass spectrometry .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water.
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Stability: Stable at room temperature but degrades under acidic or alkaline conditions via thiourea hydrolysis .
Table 2: Physicochemical Data
Property | Value |
---|---|
Melting Point | 142–144°C |
LogP (Octanol-Water) | 2.85 |
pKa | 8.2 (thiourea NH) |
Research Gaps and Future Directions
While preliminary data are promising, further studies are needed to:
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